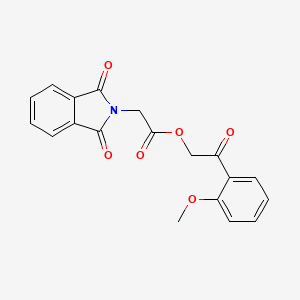

2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

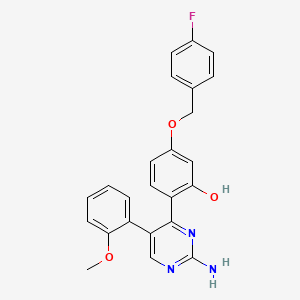

The compound “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate” is a chemical compound that likely belongs to the class of organic compounds known as isoindolines . Isoindolines are compounds containing an isoindoline moiety, which is a bicyclic heterocycle with a six-membered benzene ring fused to a four-membered nitrogen-containing ring .

Applications De Recherche Scientifique

Antioxidant Activity

Some derivatives of this compound exhibit significant antioxidant activity. For instance, 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea demonstrated notable antioxidant potential . Researchers continue to investigate its role in combating oxidative stress.

Sustainable Synthesis Approaches

Given the growing emphasis on sustainability, researchers aim to develop environmentally friendly synthetic routes for this compound. Novel methodologies that minimize waste and reduce environmental impact are actively explored.

Orientations Futures

The future directions for the study of “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate” could involve further investigation into its synthesis, characterization, and potential applications. Given the biological activities of similar compounds , it could be interesting to explore its potential uses in medicinal chemistry.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,3-dioxoisoindole derivatives, have been studied as inhibitors of hiv-1 non-nucleoside reverse transcriptase .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the hiv-1 reverse transcriptase (rt) enzyme . They interact with the Non-Nucleoside Inhibitory Binding Pocket (NNIBP) of the HIV reverse transcriptase enzyme .

Biochemical Pathways

Similar compounds have been found to inhibit the hiv-1 reverse transcriptase (rt) enzyme, which plays a crucial role in the replication of the hiv virus .

Pharmacokinetics

The lipinski rule of five parameters and molecular parameters like drug likeness and drug scores were calculated for similar compounds .

Result of Action

Similar compounds have shown inhibitory activity against the hiv-1 reverse transcriptase (rt) enzyme at certain concentrations .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as concentration and the presence of other compounds .

Propriétés

IUPAC Name |

[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-25-16-9-5-4-8-14(16)15(21)11-26-17(22)10-20-18(23)12-6-2-3-7-13(12)19(20)24/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXLOAQJSIFIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326210 |

Source

|

| Record name | [2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49817910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

923140-25-4 |

Source

|

| Record name | [2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]anilino]pyridine-3-carbonitrile](/img/structure/B2822571.png)

![4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2822574.png)

![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)

![6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2822577.png)

![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)

![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)